2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide
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Overview
Description
(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethylpropanamide is a chemical compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a dichlorobenzyl group, and an ethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethylpropanamide typically involves the reaction of 2,4-dichlorobenzyl chloride with an appropriate amine under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired amide compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorobenzyl group, using reagents like sodium hydroxide or other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and altering their activity, leading to various biological outcomes. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A related compound with similar structural features but different functional groups.
2,4-Dichlorobenzyl chloride: Another related compound used as a precursor in the synthesis of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethylpropanamide
Uniqueness
(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H16Cl2N2O |
---|---|
Molecular Weight |
275.17 g/mol |
IUPAC Name |
2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide |
InChI |
InChI=1S/C12H16Cl2N2O/c1-3-16(12(17)8(2)15)7-9-4-5-10(13)6-11(9)14/h4-6,8H,3,7,15H2,1-2H3 |
InChI Key |
NVALDTMPIVASHW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C(C)N |
Origin of Product |
United States |
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